(2-Cyclohexylvinyl)boronic acid
Overview
Description
(2-Cyclohexylvinyl)boronic acid is an organoboron compound with the molecular formula C8H15BO2 It is characterized by the presence of a boronic acid group attached to a vinyl group, which is further substituted with a cyclohexyl ring
Mechanism of Action
Target of Action
The primary target of (2-Cyclohexylvinyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagents initially employed for SM coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes . By the 1990s boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids decompose in air . .
Biochemical Analysis
Biochemical Properties
(2-Cyclohexylvinyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of bioconjugates. It interacts with various enzymes, proteins, and other biomolecules through reversible covalent bonds. This compound is known to form complexes with diols, such as those found in sugars and nucleotides, making it a valuable tool in the study of carbohydrate metabolism and nucleic acid interactions. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, it can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through reversible covalent interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism. Additionally, this compound can influence metabolite levels by interacting with transporters and other proteins involved in metabolite transport and distribution .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylvinyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of cyclohexylacetylene with a borane reagent such as pinacolborane (HBpin) under the influence of a catalyst like hexamethyldisilazane lithium . This reaction proceeds through the formation of an intermediate borane complex, which subsequently undergoes hydrolysis to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Additionally, the scalability of the hydroboration process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylvinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl-substituted products.
Scientific Research Applications
(2-Cyclohexylvinyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Vinylboronic acid: Similar in structure but lacks the cyclohexyl substitution.
Phenylboronic acid: Contains a phenyl group instead of a vinyl group.
Allylboronic acid: Features an allyl group in place of the vinyl group.
Uniqueness
(2-Cyclohexylvinyl)boronic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the formation of sterically hindered biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
[(E)-2-cyclohexylethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJOMMIILHLCG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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